1-cyclopentyl-4-nitro-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-cyclopentyl-4-nitropyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c13-9(14)8-7(12(15)16)5-10-11(8)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFGHEXELSTKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-4-nitro-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopentanone with hydrazine to form the corresponding hydrazone, followed by nitration and subsequent cyclization to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and nitration processes efficiently .
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-4-nitro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1-cyclopentyl-4-amino-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 1-cyclopentyl-4-nitro-1H-pyrazole-5-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1-Cyclopentyl-4-nitro-1H-pyrazole-5-carboxylic acid has shown promise in several pharmaceutical applications:
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may act as an anti-inflammatory agent, potentially influencing pathways related to pain and inflammation. However, comprehensive pharmacological data are still required to fully elucidate its effects and mechanisms of action.
- Enzyme Modulation : Research suggests that the compound may modulate certain enzyme activities, which could be beneficial in developing treatments for various conditions related to metabolic disorders or inflammation.
Agrochemical Applications
In the field of agrochemicals, this compound has been explored for its potential as:
- Herbicide : Its structural properties allow it to interact with biological systems in plants, suggesting potential use as an herbicide. The specific mechanisms through which it operates are still under investigation.
Synthesis and Reactivity
The synthesis of this compound typically involves several steps, highlighting its synthetic versatility. The reactions it undergoes can be attributed to the presence of functional groups such as the carboxylic acid and nitro groups, which can participate in various chemical transformations.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-4-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The compound’s structural analogues differ in substituent type, position, and ring modifications. Key examples include:
Key Observations :
- Nitro Group Position : The nitro group at C4 (shared with 139756-00-6 and 1303797-58-1) is electron-withdrawing, enhancing acidity of the carboxylic acid moiety and influencing hydrogen-bonding interactions .
- Carboxylic Acid Position : Shifting the carboxylic acid from C5 (target compound) to C3 or C4 alters molecular planarity and binding affinity in biological targets (e.g., enzyme active sites) .
Structural Insights from Crystallography
X-ray studies of analogues (e.g., 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid) reveal planar pyrazole rings with substituents adopting equatorial orientations to minimize steric clashes . The cyclopentyl group in the target compound likely induces non-planar conformations, affecting packing in solid-state formulations and interactions with biological targets .
Biological Activity
1-Cyclopentyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, mechanisms of action, and relevant research findings, including case studies and comparisons with similar compounds.
This compound features a pyrazole ring with a cyclopentyl group, a nitro group, and a carboxylic acid functional group. Its molecular formula is with a molar mass of approximately 194.19 g/mol.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The nitro group can undergo redox reactions, while the carboxylic acid group can form hydrogen bonds with proteins and enzymes, modulating their activity. These interactions are crucial for influencing various biological pathways, including enzyme inhibition and receptor binding .
Biological Activities
1. Enzyme Inhibition:
Research indicates that this compound is effective in inhibiting specific enzymes. For example, studies have shown its potential as an inhibitor of certain kinases, which are pivotal in cancer and inflammatory pathways .
2. Antimicrobial Properties:
This compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against strains such as Candida parapsilosis and Staphylococcus aureus, indicating potential applications in treating infections .
3. Anti-inflammatory Effects:
The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Study 1: Enzyme Inhibition
A recent study evaluated the inhibitory effects of several pyrazole derivatives, including this compound, on various kinases. The results indicated that this compound significantly inhibited the activity of target kinases involved in cancer progression, suggesting its role as a potential therapeutic agent in oncology .
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of this compound was tested against multiple bacterial strains. The compound demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Nitro and carboxylic acid groups | Enzyme inhibition, antimicrobial |
| 4-Nitro-1H-pyrazole | Lacks cyclopentyl group | Limited solubility, varied activity |
| 1-Cyclopentyl-1H-pyrazole | Lacks nitro group | Different reactivity and biological effects |
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-cyclopentyl-4-nitro-1H-pyrazole-5-carboxylic acid?
Methodological Answer:
- Reaction Conditions : Temperature, solvent polarity, and catalyst selection critically influence yield and purity. For example, polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency, while nitro-group introduction may require nitrating agents like HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid byproducts .
- Stepwise Protocol :
- Yield Optimization : Monitor intermediates via TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of hydrazine to β-keto ester) .
Q. How to characterize the structural purity of this compound?
Methodological Answer:
- Spectral Techniques :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous pyrazole-carboxylic acids .
- Elemental Analysis : Validate molecular formula (e.g., C₁₀H₁₂N₃O₄) with <0.3% deviation .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data for nitro-substituted pyrazole-carboxylic acids?
Methodological Answer:
- Experimental Design :
- Dose-Response Curves : Test across concentrations (1–100 µM) to identify non-linear effects, as nitro groups may exhibit cytotoxicity at higher doses .
- Control Compounds : Compare with analogs lacking the nitro group (e.g., 1-cyclopentyl-1H-pyrazole-5-carboxylic acid) to isolate its contribution .
- Mechanistic Studies :
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution?
Methodological Answer:
Q. How to analyze conflicting spectral data for nitro-pyrazole derivatives?
Methodological Answer:
- Hypothesis Testing :
- Advanced Techniques :
Methodological Challenges in Application Studies
Q. How to design a structure-activity relationship (SAR) study for antimicrobial activity?
Methodological Answer:
- Compound Library : Synthesize derivatives with varied substituents (e.g., alkyl, aryl at the 1-position) .
- Assay Protocol :
- MIC Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects at 2× MIC .
- Mechanistic Probes :
Q. What strategies mitigate instability of nitro-pyrazole-carboxylic acids in aqueous buffers?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
